3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that has garnered significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiadiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material. This compound undergoes a Pd-catalyzed amination reaction with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or thiadiazole rings.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, allowing it to bind effectively to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in agrochemical synthesis.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: A ligand used in supramolecular chemistry and catalysis.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Utilized in pharmaceutical research.
Uniqueness
3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of a trifluoromethyl group and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)4-1-2-5(13-3-4)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWNBXZPSSDFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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